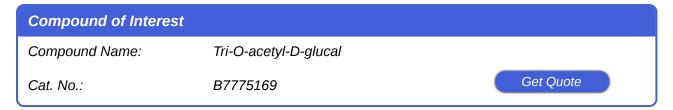




A Technical Guide to Tri-O-acetyl-D-glucal: Properties, Synthesis, and Reactions

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For Researchers, Scientists, and Drug Development Professionals

Tri-O-acetyl-D-glucal is a versatile and pivotal intermediate in carbohydrate chemistry, serving as a cornerstone for the synthesis of a wide array of complex glycoconjugates, modified saccharides, and pharmacologically active molecules.[1][2][3] Its unique structural features, particularly the endocyclic double bond, offer a gateway to diverse chemical transformations, making it an invaluable tool for chemists in academic and industrial research. This technical guide provides an in-depth overview of the physical and chemical properties of **Tri-O-acetyl-D-glucal**, detailed experimental protocols for its synthesis and key reactions, and visual representations of its synthetic pathways.

Core Physical and Chemical Properties

Tri-O-acetyl-D-glucal is a white to off-white crystalline solid, characterized by its solubility in various organic solvents and insolubility in water.[1][4] A comprehensive summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C12H16O7	[1][5]
Molecular Weight	272.25 g/mol	[1][5]
Melting Point	51-55 °C	[1]
Boiling Point	343.104 °C at 760 mmHg	[4]
Density	1.241 g/cm ³	[4]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in chloroform, ethanol, DMSO. Insoluble in water.	[4][6]
Optical Activity	$[\alpha]^{25}/D -12^{\circ}, c = 2 \text{ in ethanol}$	
Flash Point	149.243 °C	[4]
CAS Number	2873-29-2	[1][5]

Spectroscopic Data

The structural elucidation of **Tri-O-acetyl-D-glucal** is well-supported by various spectroscopic techniques.



Technique	Key Features
¹ H NMR (400 MHz, CDCl ₃)	Signals corresponding to the acetyl protons, the protons on the dihydropyran ring, and the exocyclic methylene protons can be observed.
¹³ C NMR	Resonances for the carbonyl carbons of the acetyl groups, the carbons of the dihydropyran ring including the olefinic carbons, and the exocyclic methylene carbon are present.
IR (KBr)	Characteristic absorption bands for C=O stretching of the ester groups and C=C stretching of the enol ether are prominent.
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of acetyl groups can be identified.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Tri-O-acetyl-D-glucal** and some of its key synthetic transformations.

Synthesis of Tri-O-acetyl-D-glucal from D-Glucose

This two-step procedure involves the initial conversion of D-glucose to tetra-O-acetyl- α -D-glucopyranosyl bromide, followed by a reductive elimination to yield **Tri-O-acetyl-D-glucal**.

Step 1: Synthesis of Tetra-O-acetyl- α -D-glucopyranosyl Bromide

- Reaction Setup: To a solution of glacial acetic acid, add a catalytic amount of a strong acid (e.g., perchloric acid).
- Addition of D-Glucose: Gradually add D-glucose to the stirred solution while maintaining the temperature between 25-35°C.
- Reaction: Allow the reaction to proceed for 2 hours.



- Work-up: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to obtain an oily residue. Dissolve the residue in dichloromethane and wash sequentially with water, 10% sodium carbonate solution, water, and saturated brine. Dry the organic phase over anhydrous sodium sulfate.
- Bromination: To the dried solution, add a 33% solution of hydrogen bromide in acetic acid under a nitrogen atmosphere. Maintain the reaction temperature between 20-30°C for 4 hours.
- Isolation: Cool the reaction mixture to 0-10°C and add water. Separate the organic layer and neutralize it with 10% sodium carbonate solution, followed by washing with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.
- Crystallization: Evaporate the solvent and dissolve the residue in methyl tert-butyl ether. Add petroleum ether to induce crystallization. Filter the solid and dry under vacuum below 40°C to yield tetra-O-acetyl-α-D-glucopyranosyl bromide.[1]

Step 2: Synthesis of Tri-O-acetyl-D-glucal

- Reaction Setup: Dissolve the tetra-O-acetyl-α-D-glucopyranosyl bromide from Step 1 in dichloromethane.
- Reduction: Add a saturated aqueous solution of ammonium chloride followed by zinc powder.
- Reaction: Reflux the mixture with stirring for 15 hours.
- Work-up: Cool the reaction and filter to remove the zinc powder. Separate the layers of the filtrate and wash the organic phase with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the solution to dryness. Recrystallize the residue from ethanol to obtain pure Tri-O-acetyl-D-glucal.[1]

Key Reactions of Tri-O-acetyl-D-glucal

1. Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides



The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides, which are valuable synthetic intermediates.[7][8][9]

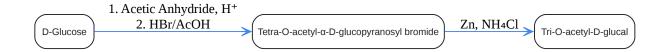
- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Tri-O-acetyl-D-glucal (1.0 equivalent) and the desired alcohol or thiol nucleophile (1.1 equivalents) in dry dichloromethane.
- Catalyst Addition: Add a catalytic amount (10 mol%) of a Lewis acid, such as bromodimethylsulfonium bromide (BDMS), to the solution at room temperature.[10]
- Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, evaporate the solvent under reduced pressure.
- Purification: Purify the crude residue by silica gel column chromatography to afford the desired 2,3-unsaturated O-glycoside.[10]
- 2. Synthesis of 2-lodo-3,4,6-tri-O-acetyl-D-glucal

This reaction provides a key intermediate for further functionalization at the C2 position.

Reaction Setup: A detailed procedure for the synthesis of 2-iodo-3,4,6-tri-O-acetyl-D-glucal from 3,4,6-tri-O-acetyl-D-glucal has been reported.[11][12] While the specific reagents were not detailed in the abstract, it is a known transformation in carbohydrate chemistry.

Synthetic and Reaction Pathways

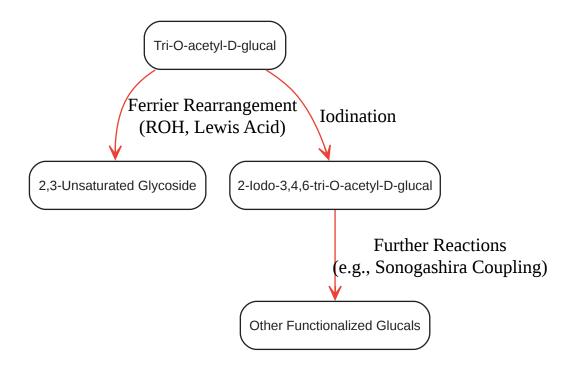
The following diagrams, generated using the DOT language, illustrate the key synthetic and reaction pathways involving **Tri-O-acetyl-D-glucal**.



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Caption: Synthesis of **Tri-O-acetyl-D-glucal** from D-Glucose.



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Caption: Key Reactions of Tri-O-acetyl-D-glucal.

Applications in Drug Development and Research

Tri-O-acetyl-D-glucal is not merely a laboratory curiosity; it is a critical building block in the synthesis of numerous biologically active compounds.[1][3] Its derivatives have been utilized in the synthesis of compounds with potential antiviral, anticancer, and antibiotic properties.[3] For instance, it has been employed as a precursor in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives, which are known for their spliceosome inhibitory activity.[6] The ability to readily functionalize the glucal scaffold allows for the generation of diverse libraries of carbohydrate-based molecules for high-throughput screening in drug discovery programs.[11]

In conclusion, **Tri-O-acetyl-D-glucal** is a highly valuable and versatile molecule in the field of chemical synthesis. Its well-defined physical and chemical properties, coupled with its reactivity, make it an indispensable tool for researchers and scientists engaged in the development of novel therapeutics and the exploration of complex carbohydrate structures.



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